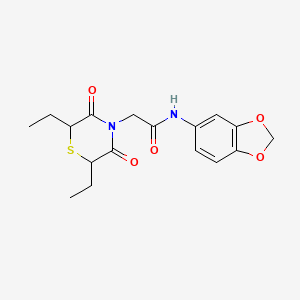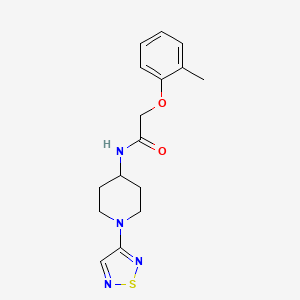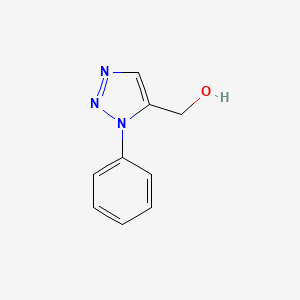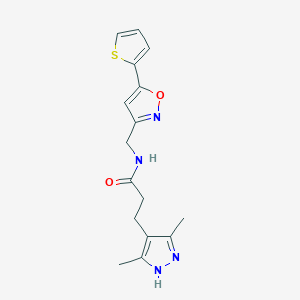
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFDP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. This compound binds to the glycine binding site of the NMDA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and an increase in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects, which are attributed to its inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antidepressant and anxiolytic effects, which are attributed to its increase in the levels of serotonin and dopamine in the brain. This compound has been shown to have low toxicity and no significant adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has advantages in lab experiments due to its low toxicity and lack of significant adverse effects. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route. This compound's effects on human subjects are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has potential applications in the treatment of various conditions such as inflammation, pain, depression, and anxiety. Future research could explore the optimal dosage and administration route of this compound, as well as its effects on human subjects. This compound could also be studied for its potential as a treatment for other conditions such as schizophrenia and addiction. Further studies could also explore the potential of this compound as a tool in neuroscience research, as its inhibition of the NMDA receptor could provide insights into the role of the receptor in learning and memory.
Synthesemethoden
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been synthesized using various methods, such as the Hantzsch reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and glutaraldehyde in the presence of ammonium acetate and ethanol. The Mannich reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and formaldehyde in the presence of hydrochloric acid and ethanol. The Pictet-Spengler reaction involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been studied for its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation.
Eigenschaften
IUPAC Name |
ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOOFZWQLXTMLV-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)



![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)



